Cas no 886952-62-1 (7-chloro-4-methoxy-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole)

7-Chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with chloro and methoxy groups, further functionalized with a piperazine moiety bearing a 4-methoxybenzoyl substituent. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its multifunctional pharmacophore, which may confer selective binding affinity or biological activity. The presence of electron-donating methoxy groups and the chloro substituent enhances its stability and reactivity profile, making it a promising intermediate for the synthesis of novel therapeutic agents. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies in drug discovery.
7-chloro-4-methoxy-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole structure
886952-62-1 structure
Product Name:7-chloro-4-methoxy-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole
CAS No:886952-62-1
MF:C20H20ClN3O3S
MW:417.90910243988
CID:5479796
Update Time:2025-10-31

7-chloro-4-methoxy-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • [4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
    • 7-chloro-4-methoxy-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole
    • Inchi: 1S/C20H20ClN3O3S/c1-26-14-5-3-13(4-6-14)19(25)23-9-11-24(12-10-23)20-22-17-16(27-2)8-7-15(21)18(17)28-20/h3-8H,9-12H2,1-2H3
    • InChI Key: SXEGYYPSDWHWEL-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=C(OC)C=CC(Cl)=C3S2)CC1)(C1=CC=C(OC)C=C1)=O

7-chloro-4-methoxy-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole Pricemore >>

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Additional information on 7-chloro-4-methoxy-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole

Recent Advances in the Study of 7-Chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS: 886952-62-1)

The compound 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS: 886952-62-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzothiazole core and substituted piperazine moiety, has been investigated for its pharmacological properties, particularly in the context of kinase inhibition and anticancer activity. Recent studies have explored its mechanism of action, structure-activity relationships (SAR), and potential as a lead compound for drug development.

One of the key areas of research has focused on the compound's ability to modulate specific kinase pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibits potent inhibitory activity against certain tyrosine kinases implicated in cancer cell proliferation. The study utilized in vitro kinase assays and molecular docking simulations to elucidate the binding interactions between the compound and its target kinases, revealing a unique binding mode that could be exploited for the design of more selective inhibitors.

Further investigations have explored the compound's pharmacokinetic properties and in vivo efficacy. A preclinical study conducted by researchers at a leading pharmaceutical institute reported that the compound demonstrated favorable bioavailability and tissue distribution in rodent models. Moreover, it showed promising antitumor activity in xenograft models of breast cancer, with minimal off-target effects. These findings suggest that 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole could serve as a viable candidate for further development in oncology.

In addition to its anticancer potential, recent research has also highlighted the compound's utility in other therapeutic areas. For instance, a 2024 study published in Bioorganic & Medicinal Chemistry Letters investigated its anti-inflammatory properties, revealing that it can suppress the production of pro-inflammatory cytokines in macrophage cells. This dual functionality—targeting both kinase pathways and inflammatory mediators—positions the compound as a versatile scaffold for multifunctional drug design.

Despite these promising results, challenges remain in optimizing the compound's selectivity and reducing potential toxicity. Current efforts are directed toward synthesizing derivatives with improved pharmacological profiles. For example, modifications to the methoxybenzoyl group or the piperazine ring have been explored to enhance binding affinity and metabolic stability. Computational chemistry and high-throughput screening are being employed to accelerate the discovery of next-generation analogs.

In conclusion, 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS: 886952-62-1) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted pharmacological activities, combined with ongoing structural optimization efforts, underscore its potential as a therapeutic agent. Future research will likely focus on advancing this compound through preclinical and clinical development, with the ultimate goal of addressing unmet medical needs in oncology and beyond.

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